REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([C:8]([CH2:11][CH3:12])([CH3:10])[CH3:9])=[CH:6][C:5]([C:13]([CH2:16][CH3:17])([CH3:15])[CH3:14])=[CH:4][C:3]=1[N:18]=[N:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N+:26]([O-])=O.C(O)(C)C.[OH-].[Na+].[N+](C1C=CC=CC=1N=NC1C=CC=CC=1)([O-])=O>[Zn].O>[OH:1][C:2]1[C:7]([C:8]([CH2:11][CH3:12])([CH3:10])[CH3:9])=[CH:6][C:5]([C:13]([CH2:16][CH3:17])([CH3:15])[CH3:14])=[CH:4][C:3]=1[N:18]1[N:26]=[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]2=[N:19]1 |f:2.3|
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N=NC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
mineral spirits
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
222 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=CC=CC=C1
|
Name
|
|
Quantity
|
104 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3-necked, round-bottomed flask equipped with an agitator
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, nitrogen inlet
|
Type
|
ADDITION
|
Details
|
A stream of nitrogen was introduced over the surface of the contents of the flask
|
Type
|
TEMPERATURE
|
Details
|
the nitrogen atmosphere was then maintained throughout the remainder of the reduction process
|
Type
|
CUSTOM
|
Details
|
were adjusted to 55° C
|
Type
|
CUSTOM
|
Details
|
being held at 55°-60° C. with some slight external cooling
|
Type
|
CONCENTRATION
|
Details
|
The total concentration of iron impurities from all reactants
|
Type
|
ADDITION
|
Details
|
After all the zinc was added
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then raised to 65°
|
Type
|
ADDITION
|
Details
|
62.6 grams of anhydrous sodium sulfate and 35.6 grams of water were then added
|
Type
|
TEMPERATURE
|
Details
|
the batch was heated to 70° C.
|
Type
|
CUSTOM
|
Details
|
separate into three liquid phases plus unreacted zinc dust
|
Type
|
ADDITION
|
Details
|
The top two layers containing the desired product
|
Type
|
CUSTOM
|
Details
|
were transferred to another flask
|
Type
|
WASH
|
Details
|
The remaining aqueous zinc slurry was washed at 65°-70° C. with three successive 16 gram portions of Amsco mineral spirits: isopropanol 50:50
|
Type
|
WASH
|
Details
|
The combined product layers and wash liquids
|
Type
|
WASH
|
Details
|
were then washed once at 70° C. with an aqueous hydrochloric acid solution
|
Type
|
CUSTOM
|
Details
|
to remove cleavage amine by-products
|
Type
|
WASH
|
Details
|
A second and third wash
|
Type
|
CUSTOM
|
Details
|
followed at 70° C. with aqueous hydrochloric acid solutions
|
Type
|
WASH
|
Details
|
The last wash
|
Type
|
ADDITION
|
Details
|
14 grams of 32% hydrochloric acid and 220 grams of isopropanol were added to the solution of the product
|
Type
|
CUSTOM
|
Details
|
to crystallize slowly
|
Type
|
FILTRATION
|
Details
|
The solid product form was filtered
|
Type
|
WASH
|
Details
|
washed with isopropanol at 0° C.
|
Reaction Time |
4.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N1N=C2C(=N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 77.5% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |